

# Physical and chemical properties of Butyl ethylcarbamate

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Compound of Interest

Compound Name: Butyl ethylcarbamate

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# An In-depth Technical Guide to Butyl Ethylcarbamate

This technical guide provides a comprehensive overview of the physical and chemical properties of **Butyl ethylcarbamate**, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

## **Chemical Identity**

**Butyl ethylcarbamate**, also known as Ethyl N-butylcarbamate, is an organic compound classified as a carbamate ester. It is structurally characterized by a butyl group attached to the nitrogen atom of a carbamic acid ethyl ester.

• IUPAC Name: ethyl N-butylcarbamate[1]

CAS Number: 591-62-8[1]

Molecular Formula: C<sub>7</sub>H<sub>15</sub>NO<sub>2</sub>[1][2]

 Synonyms: N-Butylurethane, Butylurethane, Ethyl N-butylcarbamate, Butylcarbamic acid ethyl ester[1][2][3]



## **Physical and Chemical Properties**

The physical and computed properties of **Butyl ethylcarbamate** are summarized in the tables below, providing a clear comparison of its characteristics.

Table 1: Physical Properties

Property	Value	Source
Appearance	Colorless to light yellow liquid	[4]
Odor	Special and spicy	[4]
Melting Point	-22 °C to -28 °C	[2][3][4]
Boiling Point	~208-212 °C; 228.04°C (estimate)	[2][4]
Density	~0.901 - 0.943 g/cm <sup>3</sup>	[3][4]
Refractive Index	~1.428	[2][3]
Solubility	Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.	[4]

Table 2: Computed Properties



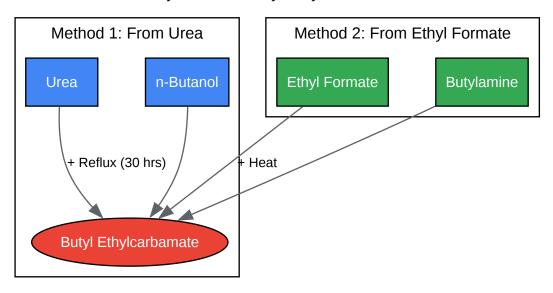
Property	Value	Source
Molecular Weight	145.20 g/mol	[1]
Exact Mass	145.110278721 Da	[1]
XLogP3-AA	1.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	[1]
Topological Polar Surface Area	38.3 Ų	[1]
pKa (Predicted)	13.02 ± 0.46	[2]

## **Synthesis and Reactivity**

## 3.1. Synthesis

**Butyl ethylcarbamate** can be synthesized through several methods. A common laboratory and industrial approach involves the reaction of an alcohol with urea or the reaction between an amine and a chloroformate or formate ester.

### Synthesis of Butyl Ethylcarbamate



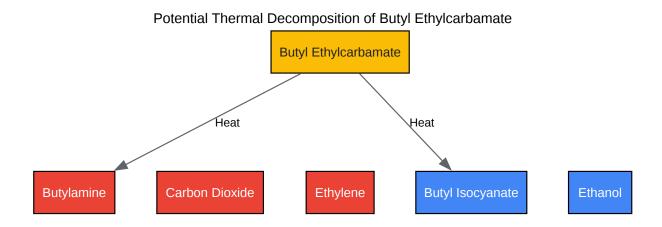


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### General Synthesis Pathways for **Butyl Ethylcarbamate**.

#### 3.2. Thermal Decomposition

Carbamates, upon heating, can undergo thermal decomposition. Ethyl N-alkylcarbamates typically decompose via competing pathways. One pathway involves elimination to form an amine, carbon dioxide, and an alkene, while another can yield an isocyanate and an alcohol.[5]



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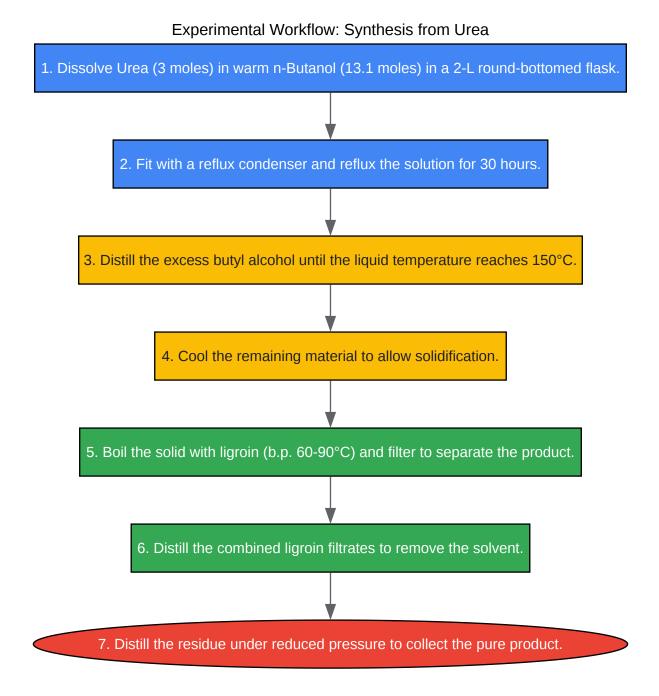
Potential Thermal Decomposition Pathways.

## **Experimental Protocols**

#### 4.1. Synthesis of n-Butyl Carbamate from Urea and n-Butyl Alcohol

This protocol is adapted from a standard procedure for synthesizing carbamates and provides a reliable method for laboratory preparation.[7]





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Workflow for Synthesis of Butyl Carbamate.

#### Methodology Details:

 Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, 13.1 moles of n-butyl alcohol is warmed.[7]



- Addition of Urea: 3 moles of urea is added in small portions to the warm alcohol, ensuring it dissolves without melting and forming a separate layer.[7]
- Reflux: The resulting solution is refluxed for approximately 30 hours. During this time, ammonia gas will evolve.[7]
- Workup and Purification: After reflux, excess n-butyl alcohol is removed by distillation. The
  residue, which solidifies upon cooling, is then purified by recrystallization from ligroin
  followed by distillation under reduced pressure to yield the final product.[7]

## **Spectral Data Analysis**

Spectroscopic data is crucial for the structural confirmation of **Butyl ethylcarbamate**.

- 5.1. <sup>1</sup>H NMR Spectroscopy A proton NMR spectrum of **Butyl ethylcarbamate** would be expected to show the following characteristic signals:
- A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
- A quartet for the methylene protons (-CH2-) of the ethyl group adjacent to the oxygen.
- A triplet for the terminal methyl protons of the butyl group.
- Multiplets for the three methylene groups (-CH2-) of the butyl chain.
- A broad singlet for the N-H proton.
- 5.2. <sup>13</sup>C NMR Spectroscopy The carbon NMR spectrum would display distinct peaks for each of the seven carbon atoms in the molecule, including a characteristic peak for the carbonyl carbon (C=O) in the downfield region (typically ~155-165 ppm).
- 5.3. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorptions include:
- A strong, sharp absorption band around 1700-1725 cm<sup>-1</sup> corresponding to the C=O
  (carbonyl) stretching of the carbamate group.
- A broad absorption in the region of 3200-3400 cm<sup>-1</sup> due to the N-H stretching vibration.



- C-H stretching vibrations from the alkyl chains just below 3000 cm<sup>-1</sup>.
- C-O stretching bands in the 1250-1000 cm<sup>-1</sup> region.

5.4. Mass Spectrometry Mass spectrometry would show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound (145.20 g/mol ).[1] Fragmentation patterns would likely involve cleavage at the C-O, C-N, and alkyl chain bonds, providing further structural evidence. The NIST Chemistry WebBook lists mass spectrum data for this compound.[8]

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